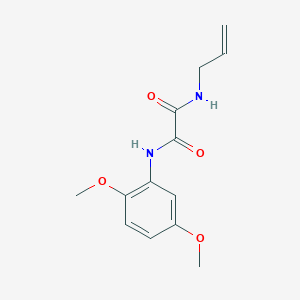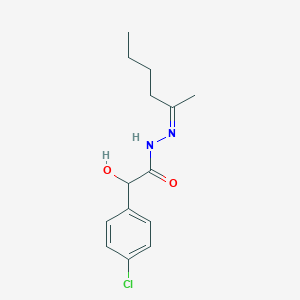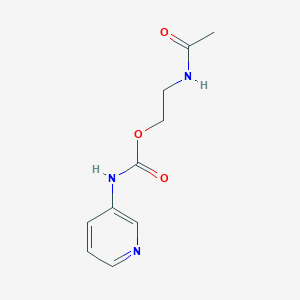![molecular formula C16H13BrN4O B3859493 2-bromo-N'-[(1-methyl-1H-benzimidazol-2-yl)methylene]benzohydrazide](/img/structure/B3859493.png)
2-bromo-N'-[(1-methyl-1H-benzimidazol-2-yl)methylene]benzohydrazide
Vue d'ensemble
Description
2-bromo-N'-[(1-methyl-1H-benzimidazol-2-yl)methylene]benzohydrazide, also known as BMH, is a chemical compound that has been extensively studied for its potential applications in scientific research. BMH is a hydrazide derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.
Mécanisme D'action
The mechanism of action of 2-bromo-N'-[(1-methyl-1H-benzimidazol-2-yl)methylene]benzohydrazide involves its ability to react with cysteine residues in proteins. This compound contains a hydrazide group that can react with the thiol group on cysteine residues, forming a covalent bond. This can lead to the cross-linking of proteins or the modification of specific cysteine residues, which can affect protein function.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to induce protein cross-linking, modify cysteine residues in proteins, and inhibit protein function. This compound has also been shown to have antimicrobial activity, making it a potential candidate for use in the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-bromo-N'-[(1-methyl-1H-benzimidazol-2-yl)methylene]benzohydrazide in laboratory experiments is its ability to selectively modify cysteine residues in proteins. This can allow for the specific targeting of proteins or protein domains, which can be useful in the study of protein function. However, one limitation of using this compound is that it can also react with other nucleophiles, such as lysine residues, which can lead to non-specific protein modification.
Orientations Futures
There are several potential future directions for the use of 2-bromo-N'-[(1-methyl-1H-benzimidazol-2-yl)methylene]benzohydrazide in scientific research. One area of interest is the development of new antibiotics based on the antimicrobial activity of this compound. Another potential application is the use of this compound as a tool for studying protein-protein interactions and ion channels. Additionally, the development of new this compound derivatives with improved selectivity and specificity could lead to new applications in the study of protein function.
Applications De Recherche Scientifique
2-bromo-N'-[(1-methyl-1H-benzimidazol-2-yl)methylene]benzohydrazide has been shown to have a wide range of potential applications in scientific research. It has been used as a cross-linking agent for proteins, as well as a fluorescent probe for monitoring protein-protein interactions. This compound has also been used in the study of ion channels, as it can selectively modify cysteine residues in these channels.
Propriétés
IUPAC Name |
2-bromo-N-[(E)-(1-methylbenzimidazol-2-yl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4O/c1-21-14-9-5-4-8-13(14)19-15(21)10-18-20-16(22)11-6-2-3-7-12(11)17/h2-10H,1H3,(H,20,22)/b18-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXURCDEPPHUHS-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C=NNC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C=N/NC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-methylphenyl)-N-(2-{2-[1-(4-nitrophenyl)ethylidene]hydrazino}-2-oxoethyl)benzenesulfonamide](/img/structure/B3859418.png)
![N-(4-fluorophenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide](/img/structure/B3859424.png)
![N-[2-(2-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazino)-2-oxoethyl]-N-(5-chloro-2-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B3859430.png)

![N'-(3-bromobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3859451.png)



![5-amino-3-{1-cyano-2-[2-(trifluoromethyl)phenyl]vinyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3859471.png)
![4-bromo-2-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-furoate](/img/structure/B3859483.png)

![ethyl 2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3859506.png)
